An In-depth Technical Guide to 5-(Bromomethyl)pyridin-2-amine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-(Bromomethyl)pyridin-2-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(Bromomethyl)pyridin-2-amine, a pivotal heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number and synonyms, and presents a validated synthetic pathway. The guide further explores the compound's chemical reactivity and its strategic application in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. Safety protocols, handling procedures, and detailed experimental methodologies are also provided to ensure its effective and safe utilization in a research and development setting.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, serving as a cornerstone in the design of a multitude of biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an ideal fragment for interacting with various biological targets. Derivatives of 2-aminopyridine have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic functionalization of the 2-aminopyridine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile platform for the development of novel therapeutics.
Chemical Identification and Properties
Chemical Name: 5-(Bromomethyl)pyridin-2-amine[1][2][3]
CAS Number: 1384972-87-5 (for the hydrobromide salt)[1][2][3]
Synonyms:
It is important to note that this compound is most commonly supplied and handled as its hydrobromide salt, which enhances its stability.
Molecular Formula: C₆H₈Br₂N₂ (as hydrobromide salt)[1][2]
Molecular Weight: 267.95 g/mol (as hydrobromide salt)[1][3]
| Property | Value | Source |
| CAS Number | 1384972-87-5 | , |
| Molecular Formula | C₆H₈Br₂N₂ | , |
| Molecular Weight | 267.95 g/mol | , |
| Physical Form | Powder | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of 5-(Bromomethyl)pyridin-2-amine Hydrobromide
The synthesis of 5-(Bromomethyl)pyridin-2-amine is a multi-step process that begins with a commercially available precursor. The key transformation is the selective bromination of the methyl group at the 5-position of the 2-aminopyridine ring.
Synthesis of the Precursor: 2-Amino-5-methylpyridine
The starting material for the synthesis of the title compound is 2-amino-5-methylpyridine. A common and efficient method for its preparation is the Chichibabin reaction, which involves the amination of 3-methylpyridine.
Caption: Synthesis of 2-Amino-5-methylpyridine.
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine
-
To a solution of 3-methylpyridine in an inert solvent such as toluene or xylene, add sodium amide (NaNH₂) portion-wise at an elevated temperature.
-
The reaction mixture is heated under reflux for several hours to ensure complete reaction.
-
Upon completion, the reaction is carefully quenched with water.
-
The product, 2-amino-5-methylpyridine, is then extracted with an organic solvent and purified by recrystallization or column chromatography.
Benzylic Bromination to Yield 5-(Bromomethyl)pyridin-2-amine Hydrobromide
The key step in the synthesis is the free-radical bromination of the methyl group of 2-amino-5-methylpyridine. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene under reflux.
Caption: Synthesis of the target compound.
Experimental Protocol: Synthesis of 5-(Bromomethyl)pyridin-2-amine Hydrobromide
-
Dissolve 2-amino-5-methylpyridine in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by TLC or ¹H NMR.
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After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration.
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The filtrate is concentrated under reduced pressure.
-
The crude product is then dissolved in a suitable solvent and treated with a solution of hydrobromic acid to precipitate the hydrobromide salt.
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The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 5-(bromomethyl)pyridin-2-amine hydrobromide.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-(bromomethyl)pyridin-2-amine lies in the high reactivity of its benzylic bromide. This functional group makes the compound an excellent electrophile for alkylation reactions with a wide range of nucleophiles.
Reactivity as an Alkylating Agent
The bromomethyl group is susceptible to nucleophilic substitution (SN2) reactions. The carbon atom of the bromomethyl group is electrophilic and readily reacts with nucleophiles such as amines, phenols, thiols, and carbanions. This reactivity allows for the facile introduction of the 2-amino-5-pyridinylmethyl moiety into various molecular scaffolds.
Caption: General alkylation reaction.
Experimental Protocol: General Procedure for N-Alkylation
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To a solution of the nucleophile (e.g., a primary or secondary amine) in a polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).
-
Add a solution of 5-(bromomethyl)pyridin-2-amine hydrobromide portion-wise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).
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Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Application in the Synthesis of Kinase Inhibitors
The 2-aminopyridine scaffold is a key feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase active site. 5-(Bromomethyl)pyridin-2-amine serves as a valuable building block for the synthesis of such inhibitors. For instance, it can be used to introduce the 2-aminopyridinylmethyl group into larger, more complex molecules targeting kinases such as CDKs and p38 MAP kinase.[4][5] A structurally related compound, 2-amino-5-methyl-6-bromopyridine, is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis, highlighting the importance of this class of compounds in medicine.[6]
Safety, Handling, and Storage
Hazard Identification:
While a specific safety data sheet for 5-(bromomethyl)pyridin-2-amine hydrobromide is not widely available, data from structurally similar compounds such as 2-amino-5-bromopyridine and other brominated pyridines suggest that it should be handled with care.[5]
-
Harmful if swallowed (Acute toxicity, oral)[7]
-
Causes skin irritation (Skin corrosion/irritation)[7]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[7]
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May cause respiratory irritation (Specific target organ toxicity, single exposure)[7]
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep in an inert atmosphere and at a refrigerated temperature (2-8°C) for long-term storage.[2]
Conclusion
5-(Bromomethyl)pyridin-2-amine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the high reactivity of its bromomethyl group make it an excellent reagent for introducing the pharmacologically significant 2-aminopyridine moiety into a wide range of molecular scaffolds. This guide provides the essential technical information for its synthesis, handling, and application, empowering researchers to leverage this important compound in the development of novel therapeutics.
References
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 206. [Link]
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PubChem. 5-Bromo-2-(bromomethyl)pyridine hydrobromide. [Link]
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The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 206. [Link]
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PubChem. 2-Amino-5-bromopyridine. [Link]
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Synthesis of 2-Amino-5-bromopyridine. (2008). ResearchGate. [Link]
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Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent. (2008). ResearchGate. [Link]
- Preparation method of 2-amino-5-methyl-6-bromopyridine. (2016).
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